6-Benzyl-2-oxa-6-azaspiro[3.4]octane
Description
Significance of Spirocyclic Scaffolds in Modern Drug Discovery and Design
Spirocyclic scaffolds, which feature two rings connected by a single common atom, have garnered significant attention in medicinal chemistry for several key reasons. Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This is a significant advantage over traditional flat, aromatic structures. Furthermore, the introduction of sp3-rich spirocyclic cores often leads to improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for the development of successful drug candidates.
Classification and Structural Characteristics of Azaspiro[3.4]octane Systems
Azaspiro[3.4]octane systems belong to the broader class of heterocyclic spiro compounds. The nomenclature "[3.4]" indicates that the spiro atom is part of a four-membered ring and a five-membered ring. The "aza" prefix denotes the presence of a nitrogen atom within the ring system, and in the case of 2-oxa-6-azaspiro[3.4]octane, an oxygen atom is also present, making it a hetero-di-substituted spirocycle. The rigid structure of the azaspiro[3.4]octane core provides a fixed orientation for substituents, which is a valuable attribute in rational drug design. The synthesis of such systems can be achieved through various organic chemistry methods, including annulation strategies involving the formation of either the four-membered or five-membered ring. bldpharm.com
Rationale for Research into 6-Benzyl-2-oxa-6-azaspiro[3.4]octane and Related Oxa-azaspiro[3.4]octanes
The research into this compound is driven by the need for novel chemical entities with potential therapeutic applications. The benzyl (B1604629) group is a common motif in many biologically active compounds, and its attachment to the nitrogen atom of the azaspiro[3.4]octane core can lead to interactions with various biological targets. For instance, N-benzylated azaspiro compounds have been investigated for their anticonvulsant properties. nih.govresearchgate.net Furthermore, derivatives of 2-oxa-6-azaspiro[3.4]octane are being explored as M4 receptor agonists for potential use in treating neurological and psychiatric disorders. google.com The synthesis of various derivatives of the 2,6-diazaspiro[3.4]octane core, a close analog, has also been pursued to identify potent antitubercular agents. mdpi.com
Bioisosteric Considerations: Spirocycles as Pharmacophore Surrogates (e.g., Piperazine (B1678402), Morpholine)
A key strategy in medicinal chemistry is the concept of bioisosterism, where a part of a molecule is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile. The 2-oxa-6-azaspiro[3.4]octane scaffold is considered a bioisostere of morpholine. researchgate.netnih.gov Morpholine is a common fragment in many approved drugs, valued for its favorable properties. nih.gov However, replacing it with a spirocyclic analog like 2-oxa-6-azaspiro[3.4]octane can offer advantages such as a more defined three-dimensional structure and potentially improved metabolic stability. Similarly, diazaspiroalkanes are being investigated as bioisosteric replacements for piperazine, another prevalent pharmacophore. researchgate.net Patents have disclosed the use of 2-azaspiro[3.4]octane derivatives as monoacylglycerol lipase (B570770) modulators, highlighting the therapeutic potential of this class of spirocycles. google.comgoogleapis.com
Interactive Data Tables
Below are tables summarizing key information for the compounds discussed in this article.
Table 1: Physicochemical Properties of Parent Scaffolds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| 2-Oxa-6-azaspiro[3.4]octane | C₆H₁₁NO | 113.16 | -0.3 | 1 | 2 |
| Piperazine | C₄H₁₀N₂ | 86.14 | -1.1 | 2 | 2 |
| Morpholine | C₄H₉NO | 87.12 | -0.9 | 1 | 2 |
Structure
3D Structure
Properties
IUPAC Name |
7-benzyl-2-oxa-7-azaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12(5-3-1)8-14-7-6-13(9-14)10-15-11-13/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOIXUGAZKGECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12COC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Benzyl 2 Oxa 6 Azaspiro 3.4 Octane and Analogues
General Strategies for Spirocyclic Core Construction
The formation of the spiro[3.4]octane core, which consists of a cyclobutane (B1203170) ring fused to a cyclopentane (B165970) ring at a single carbon atom, presents a unique synthetic challenge. Several strategies have been developed to overcome the inherent ring strain and achieve efficient construction of this framework.
The creation of the spiro[3.4]octane system often involves intramolecular cyclization reactions. These reactions typically start with a precursor molecule that already contains one of the rings and a side chain that can be induced to form the second ring. For instance, the construction of a cyclopentane ring onto a pre-existing four-membered ring, or vice-versa, is a common approach. rsc.org The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final spirocycle.
A notable development in this area is the use of strain-release-driven spirocyclization. nih.govrsc.org This method utilizes highly strained molecules, such as bicyclo[1.1.0]butanes (BCBs), which can react with other components to form the spirocyclic system. nih.govrsc.org For example, a scandium-catalyzed spirocyclization of BCBs with azomethine imines has been shown to produce 6,7-diazaspiro[3.4]octanes, demonstrating a novel approach to this class of compounds. nih.govrsc.org While not directly yielding the 2-oxa-6-azaspiro[3.4]octane scaffold, this methodology highlights the innovative strategies being employed to access spiro[3.4]octane systems.
Annulation, the process of building a new ring onto an existing one, is a key strategy in the synthesis of azaspiro[3.4]octanes. rsc.orgrsc.org This can involve either the annulation of the cyclopentane ring or the more challenging annulation of the four-membered azetidine (B1206935) ring. rsc.orgrsc.org
For the synthesis of 2-azaspiro[3.4]octane, successful routes have been developed that involve the annulation of a four-membered ring onto a cyclopentane precursor. rsc.orgrsc.org These methods often employ readily available starting materials and proceed through conventional chemical transformations, minimizing the need for extensive chromatographic purification. rsc.orgrsc.org The construction of the azetidine ring, a crucial component of the target molecule, can be achieved through nucleophilic substitution of amine nucleophiles. rsc.org
| Annulation Strategy | Key Features | Reference |
| Cyclopentane Ring Annulation | Construction of a cyclopentane ring onto an existing azetidine. | rsc.org |
| Four-membered Ring Annulation | Construction of an azetidine ring onto a cyclopentane precursor. | rsc.orgrsc.org |
| Strain-Release Driven Spirocyclization | Utilizes strained molecules like bicyclo[1.1.0]butanes. | nih.govrsc.org |
Specific Routes for 2-Oxa-6-azaspiro[3.4]octane Scaffold Synthesis
With a foundational understanding of spirocycle synthesis, we can now turn our attention to the specific methodologies for constructing the 2-oxa-6-azaspiro[3.4]octane scaffold. This heterocyclic system incorporates an oxetane (B1205548) ring and an azetidine ring, adding another layer of complexity to its synthesis.
A powerful and convergent approach for the synthesis of five-membered heterocyclic rings is the [3+2] cycloaddition reaction. sci-rad.com This type of reaction involves the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile) to form a five-membered ring. sci-rad.com In the context of oxa-azaspiro[3.4]octane synthesis, this methodology has been successfully applied to create the 2,6-diazaspiro[3.4]octane and 2-oxa-6-azaspiro[3.4]octane scaffolds. researchgate.net
The synthesis of 2-oxa-6-azaspiro[3.4]octane through [3+2] cycloaddition provides an improved and efficient route to this valuable building block. researchgate.net This approach is particularly advantageous as it allows for the generation of multi-gram quantities of the compound in relatively high yields. researchgate.net
The practical application of a chemical compound often hinges on the ability to produce it in large quantities through an efficient and cost-effective process. Therefore, the development of step-economic and scalable synthetic pathways is of paramount importance. For the 2-oxa-6-azaspiro[3.4]octane scaffold, research has focused on creating robust and efficient routes that are amenable to large-scale synthesis. researchgate.net
| Synthetic Approach | Key Advantages | Reference |
| [3+2] Cycloaddition | High yields, suitable for multi-gram synthesis. | researchgate.net |
| Step-Economic Routes | Mild conditions, readily available materials, cost-effective. | rsc.orgresearchgate.net |
Introduction of the Benzyl (B1604629) Moiety at the N-6 Position
Once the core 2-oxa-6-azaspiro[3.4]octane scaffold is in hand, the final step in the synthesis of the target compound is the introduction of the benzyl group at the nitrogen atom (N-6). This is typically achieved through a standard N-alkylation reaction. The secondary amine of the 2-oxa-6-azaspiro[3.4]octane is reacted with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The base serves to deprotonate the nitrogen atom, making it a more potent nucleophile that can then attack the electrophilic carbon of the benzyl halide.
Commonly used bases for this transformation include organic amines like triethylamine (B128534) or diisopropylethylamine, or inorganic bases such as potassium carbonate or sodium carbonate. The reaction is typically carried out in a suitable organic solvent, such as acetonitrile, dimethylformamide (DMF), or dichloromethane (B109758) (DCM), at room or elevated temperatures to ensure complete reaction.
An alternative method for benzylation involves reductive amination. In this approach, the 2-oxa-6-azaspiro[3.4]octane is reacted with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ to the desired N-benzyl product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.
The successful synthesis of 6-benzylaminopurine, which involves the introduction of a benzyl group onto an amino-purine core, provides a relevant precedent for this type of transformation. e3s-conferences.org While the substrate is different, the fundamental chemical principles of N-benzylation remain the same. e3s-conferences.org
Post-cyclization N-Functionalization Strategies
A common and versatile method for the synthesis of 6-Benzyl-2-oxa-6-azaspiro[3.4]octane involves the initial preparation of the parent spirocycle, 2-oxa-6-azaspiro[3.4]octane, followed by the introduction of the benzyl group onto the nitrogen atom. The parent spirocycle can be efficiently synthesized in high yields via a [3+2] cycloaddition reaction. researchgate.net Once the 2-oxa-6-azaspiro[3.4]octane core is obtained, the benzyl group can be installed through standard N-functionalization techniques.
One such method is reductive amination , which involves the reaction of the secondary amine of the spirocycle with benzaldehyde in the presence of a reducing agent. This reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the corresponding tertiary amine.
Another widely used approach is N-alkylation , where 2-oxa-6-azaspiro[3.4]octane is treated with a benzyl halide, such as benzyl bromide, in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Utilization of Benzyl-Protected Precursors in Spirocyclization
An alternative and more direct route to this compound involves the use of a benzyl-protected precursor in the key spirocyclization step. A highly effective method for this approach is the [3+2] cycloaddition of an azomethine ylide. researchgate.net In this strategy, a benzyl-containing amine is used to generate the azomethine ylide, which then reacts with a suitable dipolarophile to form the desired spirocyclic framework in a single step. This method has been successfully applied to the synthesis of the analogous 6-benzyl-2,6-diazaspiro[3.4]octane oxalate, which was obtained in a 79% yield, suggesting a similar efficiency for the oxa-aza variant. researchgate.net
Comparative Analysis of Synthetic Efficiency and Yields
| Synthetic Strategy | Key Reactions | Typical Yields | Overall Efficiency |
| Post-cyclization N-Functionalization | 1. [3+2] Cycloaddition to form 2-oxa-6-azaspiro[3.4]octane 2. Reductive Amination or N-Alkylation | 1. High (not specified) researchgate.net 2. Good to Excellent (Typical for these reactions) | Potentially high, but requires two distinct synthetic steps. |
| Utilization of Benzyl-Protected Precursors | [3+2] Cycloaddition with benzyl-protected precursor | 79% (for the analogous diaza-spirocycle) researchgate.net | High, as it is a more convergent approach. |
Note: The yield for the direct [3+2] cycloaddition to form this compound is estimated based on the reported yield for a closely related analogue.
Advanced Synthetic Techniques for Novel Spirocyclic Analogues
To expand the chemical space around the 2-oxa-6-azaspiro[3.4]octane core, advanced synthetic techniques can be employed to generate novel analogues. One of the most prominent methods for the synthesis of spirocyclic oxetanes is the Paternò-Büchi reaction . beilstein-journals.org This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene provides a direct route to the oxetane ring. By varying the carbonyl and alkene components, a diverse range of substituted spirocyclic oxetane analogues can be accessed. This method is particularly useful for creating analogues with different substitution patterns on the oxetane ring, which may not be accessible through the functionalization of the pre-formed spirocycle.
Chemical Transformations and Derivatization of 6 Benzyl 2 Oxa 6 Azaspiro 3.4 Octane
Functional Group Modifications at the Azaspiro[3.4]octane Core
While the primary focus of derivatization of 6-benzyl-2-oxa-6-azaspiro[3.4]octane is often on the secondary amine following deprotection, modifications to the core structure can introduce additional diversity. The synthesis of the core scaffold itself can allow for the introduction of functional groups. For instance, the synthesis of related 2,6-diazaspiro[3.4]octane systems has been achieved through multi-step sequences that could potentially be adapted to introduce substituents on the cyclopentyl portion of the ring system. researchgate.net
Although direct functionalization of the oxetane (B1205548) or the pyrrolidine (B122466) ring of the pre-formed this compound is not widely reported, modern synthetic methods could potentially be applied. For example, C-H activation methodologies could selectively introduce substituents on the pyrrolidine ring, though regioselectivity might be a challenge. The oxetane ring is generally stable but can undergo ring-opening reactions under specific, often harsh, acidic or nucleophilic conditions, a transformation that would fundamentally alter the scaffold.
Reactions Involving the Benzyl (B1604629) Substituent (e.g., Deprotection, Aromatic Functionalization)
The benzyl group in this compound serves primarily as a protecting group for the secondary amine. Its removal is a key step in enabling further derivatization.
Deprotection:
Several methods are available for the N-debenzylation of this and related compounds.
Catalytic Hydrogenolysis: This is the most common and often cleanest method for N-benzyl group removal. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), under a hydrogen atmosphere. nih.gov The addition of an acid, such as acetic acid, can facilitate the reaction, particularly for sterically hindered or electron-rich substrates. nih.govresearchgate.net
Acid-Mediated Deprotection: In some cases, strong acids can be used to cleave the N-benzyl bond, although this method is less common and may not be compatible with other acid-labile functional groups.
Aromatic Functionalization:
While less common, the benzyl group itself can be functionalized prior to its removal. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, could potentially be employed to introduce substituents onto the phenyl ring. However, the reaction conditions would need to be carefully chosen to avoid side reactions with the azaspiro[3.4]octane core.
| Reaction | Reagents and Conditions | Product |
| N-Debenzylation | H₂, Pd/C or Pd(OH)₂/C, in a solvent like ethanol or methanol. Acetic acid can be added as a facilitator. nih.govresearchgate.net | 2-oxa-6-azaspiro[3.4]octane |
| Aromatic Nitration | HNO₃, H₂SO₄ | 6-(Nitrobenzyl)-2-oxa-6-azaspiro[3.4]octane |
| Aromatic Bromination | Br₂, FeBr₃ | 6-(Bromobenzyl)-2-oxa-6-azaspiro[3.4]octane |
Interactive Data Table: N-Debenzylation Conditions
| Condition | Catalyst | Solvent | Additives | Temperature | Pressure |
|---|---|---|---|---|---|
| Standard Hydrogenolysis | Pd/C | Ethanol | None | Room Temperature | 1 atm H₂ |
| Facilitated Hydrogenolysis | Pd(OH)₂/C | Ethanol | Acetic Acid | 60 °C | 1 atm H₂ |
N-Alkylation and Acylation Protocols for Structure-Activity Relationship (SAR) Studies
Once the benzyl group is removed, the resulting secondary amine of the 2-oxa-6-azaspiro[3.4]octane scaffold is readily available for a variety of functionalization reactions, which are crucial for SAR studies in drug discovery. bldpharm.com
N-Alkylation:
Reductive amination is a widely used method for the N-alkylation of the 2-oxa-6-azaspiro[3.4]octane core. This reaction involves treating the secondary amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This one-pot procedure is highly efficient and tolerates a wide range of functional groups on the aldehyde or ketone, allowing for the introduction of diverse substituents.
N-Acylation:
The secondary amine can be easily acylated using various acylating agents to form amides, carbamates, ureas, and sulfonamides.
Amide Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent like HATU or EDCI) yields the corresponding amides.
Carbamate Formation: Treatment with chloroformates or isocyanates provides carbamates and ureas, respectively.
Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides.
These reactions are fundamental in medicinal chemistry for probing the steric and electronic requirements of a biological target.
| Derivative | Reagents and Conditions |
| N-Alkyl | Aldehyde or Ketone, NaBH(OAc)₃, in a solvent like dichloromethane (B109758) or dichloroethane. |
| N-Acyl (Amide) | Acyl chloride, triethylamine (B128534), in dichloromethane; or Carboxylic acid, HATU, DIPEA, in DMF. |
| N-Sulfonyl | Sulfonyl chloride, pyridine or triethylamine, in dichloromethane. |
Interactive Data Table: N-Functionalization for SAR Studies
| Functional Group | Reagent Type | Typical Conditions |
|---|---|---|
| Amine (Alkylated) | Aldehydes/Ketones | Reductive Amination |
| Amide | Acyl Halides/Carboxylic Acids | Base/Coupling Agent |
| Sulfonamide | Sulfonyl Chlorides | Base |
Strategies for Generating Diverse Molecular Libraries based on the Scaffold
The 2-oxa-6-azaspiro[3.4]octane scaffold is an excellent starting point for the generation of diverse molecular libraries for high-throughput screening. nih.gov Combinatorial chemistry approaches can be employed, particularly after the debenzylation of this compound.
A common strategy involves a "top-down" approach where a common core, in this case, 2-oxa-6-azaspiro[3.4]octane, is functionalized with a variety of building blocks. researchgate.net This can be achieved through parallel synthesis techniques where the debenzylated scaffold is reacted with a library of aldehydes, carboxylic acids, or sulfonyl chlorides in a multi-well plate format.
Furthermore, the scaffold can be incorporated into DNA-encoded libraries (DELs). In this approach, the debenzylated core would be attached to a unique DNA tag. Subsequent chemical transformations (N-alkylation, N-acylation) would be performed, with each building block addition being recorded by the ligation of a corresponding DNA fragment. This allows for the creation of vast libraries of compounds that can be screened simultaneously against a biological target.
Stereoselective Synthesis and Chiral Resolution of Enantiomerically Enriched Forms
This compound is a chiral molecule, and in many medicinal chemistry applications, the biological activity resides in a single enantiomer. Therefore, access to enantiomerically pure forms of this scaffold is highly desirable.
Asymmetric Synthesis:
The development of asymmetric syntheses of the 2-oxa-6-azaspiro[3.4]octane core is an active area of research. One potential approach involves the use of chiral catalysts in the key ring-forming reactions. For the related 2-azaspiro[3.4]octane systems, asymmetric syntheses have been developed that could potentially be adapted. researchgate.net For instance, a chiral auxiliary on the nitrogen or a chiral ligand on a metal catalyst could control the stereochemistry of the cyclization step.
Chiral Resolution:
For racemic this compound, or its derivatives, chiral resolution is a viable strategy to separate the enantiomers.
Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic amine (after debenzylation) with a chiral acid, such as tartaric acid or mandelic acid. The resulting diastereomeric salts can then be separated by crystallization, followed by liberation of the enantiomerically pure amine.
Preparative Chiral Chromatography: This is a powerful and widely used technique for separating enantiomers on a preparative scale. nih.gov Both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) can be employed. nih.gov The choice of the CSP and the mobile phase is critical for achieving good separation. This method allows for the direct separation of the enantiomers of this compound or any of its derivatives without the need for diastereomer formation.
| Method | Principle | Advantages |
| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to favor the formation of one enantiomer. | Direct access to enantiomerically enriched product. |
| Classical Resolution | Formation and separation of diastereomeric salts. | Well-established and scalable. |
| Preparative Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Broad applicability, high purity achievable. nih.gov |
Interactive Data Table: Chiral Separation Techniques
| Technique | Stationary Phase | Mobile Phase | Scale |
|---|---|---|---|
| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Normal or Reversed Phase | mg to kg |
| Chiral SFC | Chiral Stationary Phase | Supercritical CO₂ with co-solvents | mg to kg |
Computational and Theoretical Investigations of 6 Benzyl 2 Oxa 6 Azaspiro 3.4 Octane
Conformational Analysis and Stereochemical Characterization of the Spirocyclic System
The 2-oxa-6-azaspiro[3.4]octane scaffold is characterized by a unique three-dimensional structure due to the spirocyclic fusion of an oxetane (B1205548) and a pyrrolidine (B122466) ring. nih.gov This arrangement imparts significant conformational rigidity. rsc.org The stereochemistry of this system is a critical aspect, as the spiro carbon atom is a quaternary center, and substitutions on the rings can lead to multiple stereoisomers.
Conformational analysis of similar spirocyclic systems, such as 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives, has been successfully performed using Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods. researchgate.net These studies reveal that the preferred conformations are dictated by the steric and electronic effects of substituents on the rings. researchgate.net For 6-Benzyl-2-oxa-6-azaspiro[3.4]octane, the benzyl (B1604629) group on the nitrogen atom will significantly influence the conformational equilibrium of the pyrrolidine ring. The bulky benzyl group is likely to adopt a pseudo-equatorial position to minimize steric hindrance.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of such molecules and identifying stable conformers. javeriana.edu.co A systematic conformational search would likely reveal several low-energy structures for this compound, differing in the puckering of the oxetane and pyrrolidine rings and the orientation of the benzyl group.
Table 1: Predicted Conformational Features of this compound
| Feature | Predicted Characteristic | Rationale |
| Pyrrolidine Ring Conformation | Envelope or Twisted Conformations | Common for five-membered rings to alleviate torsional strain. |
| Oxetane Ring Conformation | Puckered | To reduce angle and torsional strain. |
| Benzyl Group Orientation | Predominantly Pseudo-Equatorial | To minimize steric interactions with the spirocyclic core. |
| Stereoisomerism | Potential for enantiomers and diastereomers | Depending on the synthesis and if other chiral centers are present. |
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. nih.govnih.gov For this compound, docking studies would be instrumental in identifying potential biological targets and understanding the key interactions that drive binding. The spirocyclic core provides a rigid framework that can position the benzyl group and other potential substituents in well-defined orientations for optimal interaction with a receptor's binding site. rsc.org
In docking simulations, the benzyl group could engage in various types of interactions, including:
Hydrophobic interactions: The phenyl ring can interact with nonpolar residues in a binding pocket.
Pi-stacking: The aromatic ring can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.
Cation-pi interactions: The electron-rich face of the phenyl ring can interact with cationic residues such as lysine (B10760008) or arginine.
Table 2: Potential Molecular Interactions in Docking Studies
| Interacting Group of Compound | Type of Interaction | Potential Interacting Residues in a Target Protein |
| Benzyl Group (Phenyl Ring) | Hydrophobic, Pi-Stacking, Cation-Pi | Leucine, Isoleucine, Valine, Phenylalanine, Tyrosine, Tryptophan, Lysine, Arginine |
| Pyrrolidine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |
| Oxetane Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of a molecule. ufms.brsuperfri.orgresearcher.life For this compound, these calculations can be used to determine a range of properties that are crucial for understanding its chemical behavior and potential as a drug candidate.
Key parameters that can be calculated include:
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting non-covalent interactions with biological targets.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution indicate the molecule's susceptibility to nucleophilic and electrophilic attack, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity.
These calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to validate the computed structures. javeriana.edu.co
Table 3: Predicted Electronic Properties from Quantum Chemical Calculations
| Property | Predicted Characteristic | Implication for Reactivity and Interactions |
| Molecular Electrostatic Potential (MEP) | Negative potential around the oxygen and nitrogen atoms. | These regions are likely to act as hydrogen bond acceptors. |
| HOMO-LUMO Gap | A relatively large gap is expected. | Suggests good chemical stability. |
| Atomic Charges | Significant negative charges on the heteroatoms (N, O). | Confirms their role in polar and hydrogen bonding interactions. |
Theoretical Evaluation of Bioisosteric Potential and Molecular Rigidity
Bioisosterism is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties to improve the compound's biological activity, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov Spirocyclic scaffolds are increasingly recognized for their potential as bioisosteres for more common, often flat, aromatic rings. rsc.orgresearchgate.net The 2-oxa-6-azaspiro[3.4]octane core of the title compound offers a three-dimensional alternative to traditional scaffolds.
The high degree of molecular rigidity is a key feature of spirocyclic compounds. nih.govarxiv.orgresearchgate.net This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. bldpharm.com The rigid nature of the this compound scaffold ensures that the substituents are held in a specific spatial arrangement, which can enhance selectivity for the intended biological target. rsc.org
The benzyl group itself can be subject to bioisosteric replacement. For instance, replacing the phenyl ring with other aromatic or heteroaromatic systems could modulate the compound's properties. Theoretical evaluations can help in selecting suitable bioisosteres by comparing their size, shape, and electronic properties to the original group. nih.gov
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov A pharmacophore model for a series of compounds containing the this compound scaffold would likely include features such as a hydrophobic group (from the benzyl moiety), a hydrogen bond acceptor (from the nitrogen and/or oxygen atoms), and potentially a positive ionizable feature if the nitrogen is protonated.
Once a pharmacophore model is developed, it can be used for virtual screening of large compound libraries to identify new molecules that match the pharmacophoric features and are therefore likely to be active. nih.gov The rigid nature of the 2-oxa-6-azaspiro[3.4]octane core makes it an excellent scaffold for building focused libraries for virtual screening, as the spatial arrangement of the pharmacophoric features is well-defined. This can lead to a higher hit rate in identifying novel and potent drug candidates.
Table 4: Putative Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Structural Element | Role in Ligand-Target Interaction |
| Hydrophobic Center | Phenyl ring of the benzyl group | Occupying a hydrophobic pocket in the receptor. |
| Hydrogen Bond Acceptor | Pyrrolidine nitrogen and Oxetane oxygen | Forming hydrogen bonds with donor groups in the receptor. |
| Positive Ionizable (at physiological pH) | Pyrrolidine nitrogen (protonated) | Forming ionic interactions with acidic residues in the receptor. |
Biological and Medicinal Chemistry Research Applications of 6 Benzyl 2 Oxa 6 Azaspiro 3.4 Octane and Its Derivatives
Application as a Core Scaffold for Novel Therapeutic Agents
The 2-oxa-6-azaspiro[3.4]octane moiety, the core of 6-benzyl-2-oxa-6-azaspiro[3.4]octane, is considered a valuable building block in medicinal chemistry. researchgate.net Its rigid, three-dimensional structure is a key advantage, helping medicinal chemists to "escape from flatland," a term used to describe the tendency to rely on planar, aromatic rings in drug design. researchgate.netbldpharm.com This structural complexity allows for precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. chemrxiv.org
This scaffold is often used as a bioisosteric replacement for more common cyclic structures like piperazine (B1678402) and morpholine. researchgate.net Such substitutions can be instrumental in exploring new chemical and patent space, while potentially improving metabolic stability and pharmacokinetic properties. researchgate.netchemrxiv.org The inherent tunable physicochemical properties of the oxa-azaspiro[3.4]octane core make it a promising module for drug discovery projects targeting a range of biological systems. researchgate.net
Modulation of Key Cellular Signaling Pathways (e.g., MAPK, PI3K) by Derivatives
The mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) signaling pathways are crucial regulators of cell proliferation, survival, and differentiation. mdpi.comcellsignal.com Their aberrant activation is a hallmark of many human cancers, making them prime targets for therapeutic intervention. mdpi.comnih.govnih.gov
While direct studies on this compound are specific, research on the closely related 2,6-diazaspiro[3.4]octane core demonstrates the potential of this spirocyclic system to modulate these critical pathways. nih.gov A notable example is a compound incorporating the 2,6-diazaspiro[3.4]octane motif that has been identified as a modulator of MAP and PI3K signaling. nih.gov The MAPK/ERK and PI3K/AKT pathways are known to be interconnected, and their dual inhibition is a strategy explored in cancer therapy, particularly in leukemia and non-Hodgkin lymphoma. mdpi.comnih.gov Inhibitors targeting these pathways can reduce the phosphorylation of key proteins like ERK1/2 and AKT, leading to decreased cell viability and the induction of apoptosis in cancer cells. nih.gov The development of spirocyclic derivatives provides a structural framework for designing novel inhibitors that could target these pathways with high specificity and efficacy.
Epidermal Growth Factor Receptor (EGFR) Inhibitory Activities of Substituted Analogues
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell growth and is frequently overexpressed or mutated in various cancers. nih.govnih.gov The parent compound, 2-oxa-6-azaspiro[3.4]octane, has been identified as an inhibitor of the epidermal growth factor (EGF). biosynth.com It has demonstrated inhibitory activity against multiple EGFR-related cell lines, including both parental and mutant variants. biosynth.com
The mechanism of action involves binding to the EGFR, which in turn inhibits the proliferation of cancer cells. biosynth.com This class of compounds also shows inhibitory effects on tyrosine kinases, which are essential for the signaling cascades initiated by EGFR activation. biosynth.com Notably, 2-oxa-6-azaspiro[3.4]octane is reported to be a more potent inhibitor of certain tyrosine kinases than other EGF inhibitors like piperazine or morpholine. biosynth.com The development of substituted analogues based on this spirocyclic core offers a promising avenue for creating new and more selective EGFR inhibitors for cancer therapy. nih.gov
Investigation of Molecular Interactions and Target Selectivity
The three-dimensional and rigid nature of the azaspiro[x.y]alkane scaffold is a significant advantage in achieving target selectivity. chemrxiv.org This structural feature provides a well-defined arrangement of vectors for chemical interactions with target proteins, which can be more specific than those offered by more flexible or planar alternatives. chemrxiv.org
Design and Synthesis of Derivatives with Tunable Physicochemical Properties for Drug Discovery
A key aspect of modern drug discovery is the ability to fine-tune the physicochemical properties of lead compounds to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles. Spirocyclic scaffolds like 2-oxa-6-azaspiro[3.4]octane are particularly amenable to such modifications. researchgate.netbldpharm.com The introduction of this spirocyclic core can lead to a higher fraction of sp3 hybridized carbons (Fsp3), a parameter associated with increased clinical success rates. bldpharm.com
The synthesis of these scaffolds has become more accessible, with robust and scalable routes being developed. researchgate.net For example, facile methods for creating the 2-azaspiro[3.4]octane ring system have been established using readily available starting materials and conventional chemical transformations. rsc.org These synthetic strategies allow for the systematic modification of the core structure. By adding various substituents, chemists can modulate key properties such as lipophilicity, aqueous solubility, and metabolic stability to create derivatives with a more favorable drug-like profile. chemrxiv.orgnih.gov This "scaffold-based" approach enables the generation of diverse chemical libraries for screening and optimization in drug discovery programs. researchgate.net
Exploration of Potential Biological Activities in Various Disease Areas
The versatility of the spiro[3.4]octane core extends beyond oncology. Derivatives of the closely related 2,6-diazaspiro[3.4]octane have been investigated for a wide range of therapeutic applications, demonstrating the broad potential of this structural class. nih.gov
One significant area of research is in infectious diseases. A series of nitrofuran derivatives built upon the 2,6-diazaspiro[3.4]octane core were synthesized and evaluated for antitubercular activity. nih.govmdpi.com This work led to the identification of a lead compound with remarkably potent activity against Mycobacterium tuberculosis, showcasing a minimal inhibitory concentration (MIC) of 0.016 μg/mL. nih.gov
Furthermore, compounds incorporating this spirocyclic motif have been reported as hepatitis B capsid protein inhibitors, menin-MLL1 interaction inhibitors for cancer, selective dopamine (B1211576) D3 receptor antagonists for neurological disorders, and VDAC1 inhibitors for the potential treatment of diabetes. nih.gov Research into related benzisoxazole spiro-compounds has also shown promise in developing agents for Alzheimer's disease and potent antibacterial drugs. nih.gov This diversity of biological activity underscores the value of the spiro[3.4]octane scaffold as a privileged structure in the search for new medicines across multiple disease areas.
Data Tables
Table 1: Examples of Biological Activities of Spiro[3.4]octane Derivatives
| Compound Class | Core Scaffold | Biological Activity | Target/Application | Reference |
|---|---|---|---|---|
| Substituted Analogues | 2-Oxa-6-azaspiro[3.4]octane | EGFR Inhibition | Cancer Therapy | biosynth.com |
| Nitrofuran Carboxamides | 2,6-Diazaspiro[3.4]octane | Antitubercular | Mycobacterium tuberculosis | nih.govmdpi.com |
| Various Derivatives | 2,6-Diazaspiro[3.4]octane | MAP/PI3K Modulation | Cancer Therapy | nih.gov |
| Various Derivatives | 2,6-Diazaspiro[3.4]octane | Hepatitis B Capsid Inhibition | Antiviral Therapy | nih.gov |
Table 2: Physicochemical and Pharmacokinetic Properties Influenced by the Azaspiroalkane Scaffold
| Property | Influence of Spirocyclic Scaffold | Rationale | Reference |
|---|---|---|---|
| Potency | Can be improved | Rigid structure allows for optimal orientation of binding groups. | chemrxiv.org |
| Selectivity | Can be enhanced | Provides unique 3D vectors for interaction, reducing off-target binding. | chemrxiv.org |
| Solubility | Can be increased | Reduces planarity and lipophilicity compared to aromatic counterparts. | bldpharm.comnih.gov |
| Metabolic Stability | Can be improved | The quaternary spiro-carbon can block sites of metabolism. | researchgate.netchemrxiv.org |
| Lipophilicity (logP) | Can be reduced | Replacement of flat aromatic rings with saturated 3D scaffolds. | chemrxiv.orgnih.gov |
| Novelty (IP) | High | Provides access to new, patentable chemical space. | researchgate.net |
Future Research Directions and Broader Academic Impact
Development of Next-Generation Synthetic Methodologies for Enhanced Accessibility
A primary hurdle in the widespread adoption of novel scaffolds in drug discovery is their accessibility. nih.govacs.org Future research will undoubtedly focus on creating more efficient, scalable, and cost-effective methods for synthesizing the 2-oxa-6-azaspiro[3.4]octane core. While foundational strategies such as ring annulation and cycloaddition have been established for similar spirocycles, there is a pressing need for next-generation methodologies. researchgate.netrsc.org
Key objectives for future synthetic research include:
Modular and Step-Economic Routes: Developing synthetic pathways that are not only high-yielding but also allow for the easy introduction of diverse chemical functionalities. researchgate.net This is crucial for building compound libraries for high-throughput screening.
Scalability and Industrial Viability: As demonstrated in the synthesis of related antibiotic drug intermediates, creating protecting group-free, low-cost processes is essential for a scaffold to be considered for large-scale production and clinical development. nih.gov
Stereocontrolled Synthesis: The spirocyclic core contains a quaternary carbon, a potential stereocenter. Developing methods that can control the three-dimensional arrangement of the atoms is critical, as different stereoisomers can have vastly different biological activities and properties. nih.govacs.org
Novel Technologies: Investigating modern synthetic technologies, such as visible light-mediated reactions or flow chemistry, could provide new, efficient avenues to these scaffolds. researchgate.netrsc.org
Advanced Derivatization Strategies for Optimized Biological Profiles
The 6-Benzyl-2-oxa-6-azaspiro[3.4]octane molecule serves as an excellent starting point for chemical modification. The true potential of this scaffold will be unlocked through advanced derivatization strategies aimed at optimizing its biological and physicochemical properties. The parent scaffold, 2-oxa-6-azaspiro[3.4]octane, is already utilized as a building block in the preparation of derivatives with potential as epidermal growth factor receptor (EGFR) inhibitors. thermofisher.com
Future derivatization efforts will likely concentrate on several key areas:
N-Substituent Modification: The benzyl (B1604629) group on the nitrogen atom is a prime site for modification. It can be replaced with a wide array of other chemical groups to modulate potency, selectivity, and pharmacokinetic properties. For instance, replacing it with different aryl or alkyl groups can fine-tune interactions with a biological target.
Peripheral Functionalization: As demonstrated with the closely related 2,6-diazaspiro[3.4]octane scaffold, attaching diverse functional groups and heterocyclic moieties to the periphery of the core can lead to highly potent compounds, such as antitubercular agents. mdpi.com
Physicochemical Property Enhancement: A key advantage of oxa-spirocycles is their potential for improved physicochemical properties. The incorporation of an oxygen atom into the spirocyclic unit has been shown to significantly increase aqueous solubility and lower lipophilicity, which are highly desirable traits for drug candidates. nih.gov
Elucidation of Detailed Mechanisms of Biological Action for Identified Active Analogues
Identifying a biologically active compound is only the first step; understanding its mechanism of action is critical for further development. Once active analogues of the this compound scaffold are identified, intensive research will be required to elucidate how they function at a molecular level.
This phase of research typically involves a multi-pronged approach:
Target Identification and Validation: The primary goal is to identify the specific protein or biological pathway that the compound interacts with to produce its effect.
Biochemical and Cellular Assays: These experiments are used to confirm the compound's effect on its target and to understand its impact on cellular functions. For example, spiro-piperidine derivatives have been shown to exert their antileishmanial effect by targeting specific enzymes essential for the parasite's survival. tandfonline.com
Structural Biology: Techniques like X-ray crystallography can be used to obtain a three-dimensional picture of the compound bound to its target protein. This provides invaluable insight into the specific interactions driving its activity and can guide the rational design of more potent and selective derivatives.
In Silico Modeling: Computational studies, such as molecular docking, can predict how a compound might bind to a target and help rationalize the results from biological testing. tandfonline.com
Expansion of Therapeutic Applications for this compound Scaffolds
The structural features of the 2-oxa-6-azaspiro[3.4]octane scaffold suggest that its derivatives could be applied to a wide range of diseases. The scaffold can be viewed as a three-dimensional bioisostere—a molecular substitute—for common structural motifs in existing drugs, such as piperazine (B1678402) and morpholine. researchgate.net This allows medicinal chemists to use the scaffold to design novel drugs for established biological targets.
Potential therapeutic areas for this class of compounds are broad and include:
Oncology: The use of the parent scaffold in creating potential EGFR inhibitors points toward applications in cancer therapy. thermofisher.com
Infectious Diseases: The success of related spirocyclic compounds as potent antibiotic and antiprotozoal agents suggests significant potential in treating bacterial and parasitic infections. nih.govtandfonline.com
Central Nervous System (CNS) Disorders: Patents filed for structurally similar 5-oxa-2-azaspiro[3.4]octane derivatives as agonists for the M4 muscarinic receptor highlight a potential role in treating neurological and psychiatric conditions. google.com
Metabolic and Inflammatory Diseases: The versatility of spirocycles allows them to be adapted for a multitude of biological targets, opening the door to applications in a wide array of human diseases. nih.govnih.gov
Contribution to Chemical Space Exploration and Intellectual Property in Pharmaceutical Research
The quest for novel drugs is intrinsically linked to the exploration of new areas of chemical space. dndi.org The this compound scaffold and its derivatives are significant contributors to this endeavor. Their primary contribution lies in their defined three-dimensional structure, which offers a distinct advantage over the flat, two-dimensional molecules that have historically dominated drug discovery. bldpharm.comnih.gov
The broader academic and commercial impact includes:
Escaping Flatland: The high fraction of sp3-hybridized carbons in spirocycles results in complex 3D shapes. bldpharm.com This structural rigidity and complexity can lead to improved binding affinity and selectivity for biological targets. dndi.org
Novel Intellectual Property: Because the 2-oxa-6-azaspiro[3.4]octane scaffold is relatively new and underexplored, it represents a fertile ground for generating new intellectual property. researchgate.netsigmaaldrich.com Compositions of matter, synthetic methods, and therapeutic uses can all be patented, providing a competitive advantage in the pharmaceutical industry. google.com
Enrichment of Compound Libraries: The development of modular synthetic routes will enable the creation of diverse libraries of spirocycles for screening. researchgate.net The use of such novel building blocks in technologies like DNA-encoded libraries (DELT) further accelerates the exploration of this new chemical space. rsc.org
Future Research Objectives
| Research Area | Key Objective | Rationale |
| Synthetic Methodology | Develop scalable, stereocontrolled, and cost-effective synthetic routes. | To ensure the scaffold is readily accessible for widespread research and potential commercial development. researchgate.netnih.gov |
| Derivatization Strategy | Systematically modify the N-benzyl group and the spirocyclic core. | To optimize biological activity, selectivity, and pharmacokinetic properties like solubility and metabolic stability. mdpi.comnih.gov |
| Mechanism of Action | Identify specific biological targets and elucidate binding modes for active analogues. | To enable rational drug design and understand the molecular basis of the compound's therapeutic effect. tandfonline.com |
| Therapeutic Expansion | Screen derivatives against a broad range of biological targets and disease models. | To leverage its potential as a bioisostere for known pharmacophores and uncover new therapeutic applications. researchgate.netgoogle.com |
| Chemical Space & IP | Utilize the novel 3D scaffold to create unique chemical entities and secure patent protection. | To move beyond traditional "flat" molecules and generate new intellectual property, a key driver in pharmaceutical innovation. bldpharm.comgoogle.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
